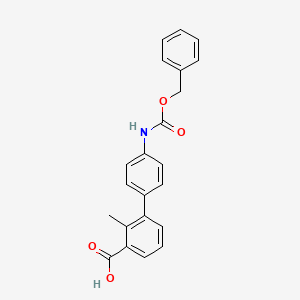![molecular formula C18H18ClNO4S B6413370 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261899-82-4](/img/structure/B6413370.png)
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (6-Cl-2-[4-(PPS)P]B) is a powerful and versatile compound with a wide range of applications in both scientific research and industrial production. It is a highly reactive and stable compound, and its unique structure makes it ideal for a variety of uses. 6-Cl-2-[4-(PPS)P]B has been used in a variety of laboratory experiments and industrial applications, and there is a growing body of research that is exploring the potential of this compound.
科学的研究の応用
6-Cl-2-[4-(PPS)P]B has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of polymers materials and in the production of pharmaceuticals. 6-Cl-2-[4-(PPS)P]B has also been used in the study of DNA and RNA, as well as in the study of protein structure and function.
作用機序
The mechanism of action of 6-Cl-2-[4-(PPS)P]B is not yet fully understood, but it is believed to be involved in a number of biochemical and physiological processes. It has been shown to interact with a variety of proteins and enzymes, and it has been suggested that it may be involved in the regulation of gene expression. It has also been suggested that it may be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
6-Cl-2-[4-(PPS)P]B has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of cancer cell lines, as well as to have anti-inflammatory and anti-microbial properties. It has also been shown to have anti-oxidant and anti-apoptotic effects, and to have a role in the regulation of a variety of cellular processes.
実験室実験の利点と制限
6-Cl-2-[4-(PPS)P]B has a number of advantages for use in laboratory experiments. It is a highly stable and reactive compound, and it is available in a high purity of up to 95%. It is also relatively inexpensive, and it is easy to synthesize in a laboratory setting. However, there are also a number of limitations to its use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, it is not yet known if it has any potential toxic effects, and it is not yet known if it has any potential for drug interactions.
将来の方向性
There are a number of potential future directions for 6-Cl-2-[4-(PPS)P]B. Further research is needed to better understand its mechanism of action and its potential toxic effects. In addition, further research is needed to explore its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Further research is also needed to explore its potential as a drug delivery system, as well as its potential use in the production of polymers and other materials. Finally, further research is needed to explore its potential use in the regulation of gene expression and other cellular processes.
合成法
6-Cl-2-[4-(PPS)P]B is synthesized through a multi-step process beginning with the reaction of 4-chlorobenzoic acid and piperidine-1-sulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction produces 4-chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (4-Cl-2-[4-(PPS)P]B). The 4-Cl-2-[4-(PPS)P]B is then reacted with sodium nitrite and hydrochloric acid to produce 6-Cl-2-[4-(PPS)P]B. This synthesis method is a simple and efficient way to produce 6-Cl-2-[4-(PPS)P]B in a high purity of up to 95%.
特性
IUPAC Name |
2-chloro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFDJZRISOIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692394 |
Source


|
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261899-82-4 |
Source


|
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413288.png)
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413294.png)
![6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413300.png)

![5-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413316.png)
![6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413318.png)
![5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413322.png)
![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413338.png)
![5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413346.png)
![5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413353.png)
![2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413360.png)
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413376.png)

